Cas no 76608-88-3 (Triapenthenol)

Triapenthenol structure
Triapenthenol structure
상품 이름:Triapenthenol
CAS 번호:76608-88-3
MF:C15H25N3O
메가와트:263.37850356102
CID:59807
PubChem ID:6437842

Triapenthenol 화학적 및 물리적 성질

이름 및 식별자

    • Triapenthenol
    • (E)-beta-(Cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
    • (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
    • (E)-(RS)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
    • (βE)-β-(cyclohexylmethylene)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
    • EINECS 278-498-6
    • rac-(1E,3R)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
    • SCHEMBL121058
    • C19135
    • NS00073943
    • CHEBI:82255
    • NTN-811
    • (E)-1-cyclohexyl-4,4-dimethyl-3-hydroxy-2-(1,2,4-triazol-1-yl)-pent-1-ene
    • Q22808998
    • UK-140
    • UNII-035WC6W66U
    • BARONET
    • RSW-0411
    • (-)-(E)-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
    • DTXSID601016585
    • 1H-1,2,4-Triazole-1-ethanol, .beta.-(cyclohexylmethylene)-.alpha.-(1,1-dimethylethyl)-, (E)-
    • 1H-1,2,4-Triazol-1-ethanol, beta-(cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-, (betaE)-
    • 76608-88-3
    • (+)-(E)-1-cyclohexyl-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol
    • 1H-1,2,4-Triazole-1-ethanol, beta-(cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-, (E)-
    • 035WC6W66U
    • triazethan
    • (E)-1-CYCLOHEXYL-4,4-DIMETHYL-2-(1,2,4-TRIAZOL-1-YL)-1-PENTEN-3-OL
    • Triapenthenol [ISO]
    • TRIAZETHANOL
    • racemic (E)-1-cyclohexyl-4,4-dimethyl-3-hydroxy-2-(1,2,4-triazol-1-yl)-pent-1-ene
    • alpha-tert-Butyl-(E)-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
    • (-)-(E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
    • CNFMJLVJDNGPHR-UKTHLTGXSA-N
    • DTXCID801474775
    • MDL: MFCD01632315
    • 인치: 1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+
    • InChIKey: CNFMJLVJDNGPHR-UKTHLTGXSA-N
    • 미소: CC(C)(C)C(/C(=C\C1CCCCC1)/N2C=NC=N2)O

계산된 속성

  • 정밀분자량: 263.20000
  • 동위원소 질량: 263.2
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 316
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.9
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 50.9A^2

실험적 성질

  • 색과 성상: 모양은 흰색 수정
  • 밀도: 1.1
  • 융해점: Not available
  • 비등점: 420.2 °C at 760 mmHg
  • 플래시 포인트: 207.9 °C
  • 굴절률: 1.566
  • PSA: 50.94000
  • LogP: 3.10630
  • 증기압: 0.0±1.0 mmHg at 25°C

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:76608-88-3)Triapenthenol
sfd8556
순결:99.9%
재다:200kg
가격 ($):문의